molecular formula C15H20O3 B8261836 Eremofortin B

Eremofortin B

Cat. No.: B8261836
M. Wt: 248.32 g/mol
InChI Key: OXZGFGFICRZIFY-DURCKFPESA-N
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Description

Eremofortin B is a natural product found in Colletotrichum gloeosporioides and Penicillium roqueforti with data available.

Scientific Research Applications

Metabolic Studies

  • Eremofortin B, along with related compounds like Eremofortin A, has been studied for its metabolism in vitro using rat liver systems. These studies reveal the metabolic pathways and enzymatic reactions involved, such as hydroxylation, reduction, and deacetylation (Cacan, Moreau, & Tailliez, 1977).

Structural and Stereochemical Analysis

  • Research has focused on understanding the structure and stereochemistry of sesquiterpenes like this compound. Advanced techniques like NMR and X-ray diffraction are used to elucidate these aspects, which are crucial for understanding their biological functions (Moreau et al., 1980).

Factors Influencing Production

  • Studies on the factors affecting the production of this compound and related compounds in Penicillium roqueforti have been conducted. These include analysis of different strains, growth media, temperature, and pH levels, providing insights into optimizing conditions for producing these compounds (Chang et al., 1991).

Cytotoxic Activity

  • This compound, isolated from sources like Antarctic deep-sea derived fungus, has been investigated for its cytotoxic activities against cancer cell lines, suggesting potential therapeutic applications (Wu et al., 2013).

Chemical Transformation Studies

  • Research also delves into the chemical transformation of this compound into other compounds, shedding light on the chemical pathways and reactions involved, which are important for understanding its biological and pharmacological properties (Li, Chang, & Wei, 1985).

Biosynthesis Pathways

  • Investigating the biosynthesis pathways of this compound and its transformation into other compounds has been a significant area of research. This includes the study of enzymes responsible for these transformations, providing a deeper understanding of the metabolic processes in fungi like Penicillium roqueforti (Chang, Wei, Liu, & Wei, 1985).

Properties

IUPAC Name

(1aR,2R,3R,3aR,5S,7bS)-2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7b-hexahydronaphtho[1,2-b]oxiren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h5,8-9,12-14,17H,1,6H2,2-4H3/t8-,9-,12+,13-,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGFGFICRZIFY-DURCKFPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C(CC13C)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@H](C[C@]13C)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60048-73-9
Record name Eremofortin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EREMOFORTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D372Y6VN6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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